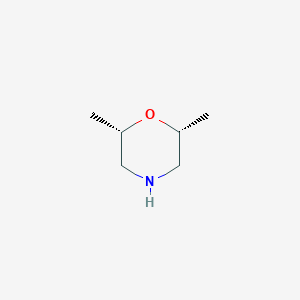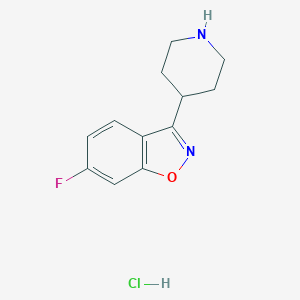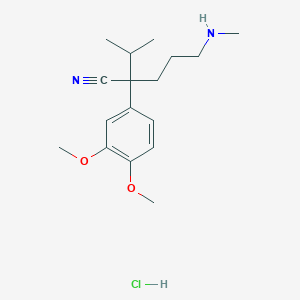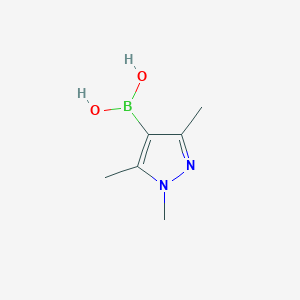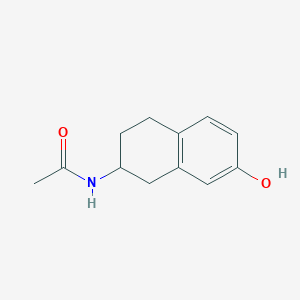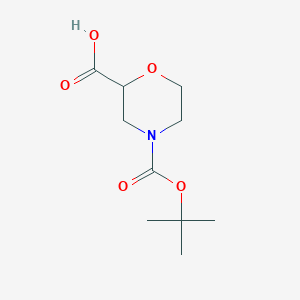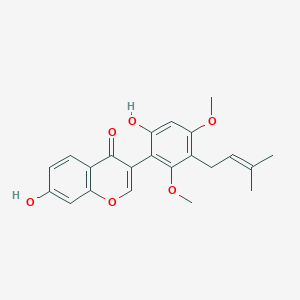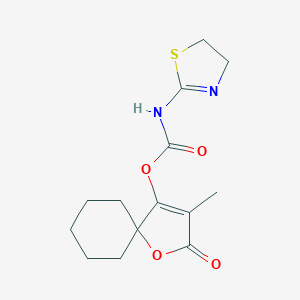
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic lactone that contains a thiazoline ring and a carbamate group. The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Mechanism Of Action
The mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Biochemical And Physiological Effects
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been shown to exhibit a wide range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Antitumor Activity: This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It could potentially be used as a lead compound for the development of new anticancer agents.
2. Enzyme Inhibition: This compound has been shown to bind to the enzyme carbonic anhydrase II with high affinity and specificity, making it a useful tool for studying the structure and function of this enzyme.
Advantages And Limitations For Lab Experiments
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Potent Antitumor Activity: This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a useful tool for studying cancer biology and developing new anticancer agents.
2. Unique Structural Features: The unique structural features of this compound make it a promising candidate for use in medicinal chemistry, biochemistry, and other areas of research.
Some of the limitations of this compound include:
1. Limited Availability: This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
2. Limited Understanding of
Future Directions
There are several future directions for research on 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane. Some of the key areas of research include:
1. Medicinal Chemistry: Further studies are needed to explore the potential of this compound as a lead compound for the development of new anticancer agents.
2. Biochemistry: Further studies are needed to explore the use of this compound as a probe for studying protein-ligand interactions and enzyme function.
3. Organic Synthesis: Further studies are needed to explore the synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane and their potential applications in various areas of research.
In conclusion, 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane is a promising compound that has potential applications in various areas of research. Further studies are needed to explore the full potential of this compound and its derivatives.
Synthesis Methods
The synthesis of 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane involves the reaction of 3-methyl-2-oxo-1,3-thiazolidine-4-carboxylic acid with N-phenyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting spirocyclic lactone is obtained in good yield and purity and can be further characterized using various analytical techniques such as NMR spectroscopy and X-ray crystallography.
Scientific Research Applications
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been studied extensively for its potential applications in various areas of research. Some of the key scientific research applications of this compound include:
1. Medicinal Chemistry: The unique structural features of this compound make it a promising candidate for use in drug discovery and development. It has been shown to exhibit potent antitumor activity against various cancer cell lines and could potentially be used as a lead compound for the development of new anticancer agents.
2. Biochemistry: This compound has been studied for its potential as a probe for studying protein-ligand interactions. It has been shown to bind to the enzyme carbonic anhydrase II with high affinity and specificity, making it a useful tool for studying the structure and function of this enzyme.
3. Organic Synthesis: The synthesis of spirocyclic lactones such as 1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane has been an active area of research in organic synthesis. These compounds have been shown to exhibit a wide range of biological activities and could potentially be used as building blocks for the synthesis of more complex molecules.
properties
CAS RN |
103314-78-9 |
|---|---|
Product Name |
1-Oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane |
Molecular Formula |
C14H18N2O4S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
(3-methyl-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl) N-(4,5-dihydro-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O4S/c1-9-10(19-13(18)16-12-15-7-8-21-12)14(20-11(9)17)5-3-2-4-6-14/h2-8H2,1H3,(H,15,16,18) |
InChI Key |
JEZYKPLXYFCUDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)OC(=O)NC3=NCCS3 |
Other CAS RN |
103314-78-9 |
synonyms |
1-oxa-2-oxo-3-methyl-4-(thiazoline carbamoyl)spiro(4.5)decane 2-methyl thiazoline carbamic 3-ester spirobutenolide OOMTC-spirodecane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



